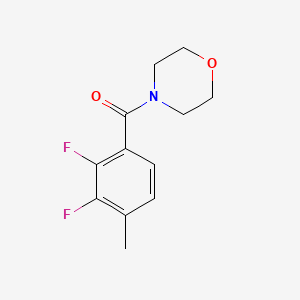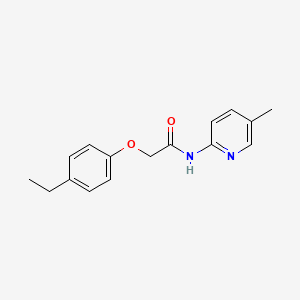![molecular formula C18H18N2O8S B4685118 ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate](/img/structure/B4685118.png)
ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate
Vue d'ensemble
Description
Ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate, also known as NG-011, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycylsulfonamide-based inhibitors that have shown promising results in the treatment of various diseases.
Applications De Recherche Scientifique
Ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the activity of specific enzymes that are involved in the progression of these diseases. In cancer, this compound has been studied as a potential inhibitor of histone deacetylase (HDAC) enzymes, which are involved in the regulation of gene expression and have been implicated in the development of various types of cancer. This compound has also been studied as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response and has been implicated in the development of various inflammatory diseases. In neurodegenerative disorders, this compound has been studied as a potential inhibitor of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is essential for cognitive function.
Mécanisme D'action
Ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate exerts its therapeutic effects by inhibiting the activity of specific enzymes that are involved in the progression of various diseases. For example, this compound inhibits the activity of HDAC enzymes by binding to the active site of the enzyme and preventing it from deacetylating histone proteins. This results in the upregulation of specific genes that are involved in the regulation of cell growth and differentiation, leading to the inhibition of cancer cell proliferation. Similarly, this compound inhibits the activity of COX-2 enzymes by binding to the active site of the enzyme and preventing it from catalyzing the conversion of arachidonic acid into inflammatory mediators such as prostaglandins. This results in the inhibition of the inflammatory response. In neurodegenerative disorders, this compound inhibits the activity of AChE enzymes by binding to the active site of the enzyme and preventing it from degrading acetylcholine. This results in the increase of acetylcholine levels, leading to the improvement of cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cancer cell proliferation. In inflammation, this compound has been shown to reduce the production of inflammatory mediators such as prostaglandins, leading to the inhibition of the inflammatory response. In neurodegenerative disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound has some limitations for lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis and purification. It is also relatively expensive compared to other compounds that have similar therapeutic effects.
Orientations Futures
Ethyl 4-[({N-[(4-nitrophenyl)sulfonyl]glycyl}oxy)methyl]benzoate has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. However, there are still several future directions that need to be explored. One direction is to optimize the synthesis method of this compound to improve its yield and reduce its cost. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its efficacy and safety in animal models. Furthermore, clinical trials are needed to evaluate the efficacy and safety of this compound in humans. Finally, the potential of this compound as a lead compound for the development of novel therapeutics needs to be explored.
Propriétés
IUPAC Name |
ethyl 4-[[2-[(4-nitrophenyl)sulfonylamino]acetyl]oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O8S/c1-2-27-18(22)14-5-3-13(4-6-14)12-28-17(21)11-19-29(25,26)16-9-7-15(8-10-16)20(23)24/h3-10,19H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHASHVCXVIQBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)COC(=O)CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4685040.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B4685043.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4685049.png)
![N-[4-(cyclopentyloxy)phenyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4685055.png)
![3-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4685060.png)
![methyl 5-(aminocarbonyl)-2-[({[5-(2-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4685075.png)

![2,4-dichloro-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4685085.png)
![5-chloro-N-{3-chloro-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxy-3-iodobenzamide](/img/structure/B4685101.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4685128.png)

![N~5~-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-N~3~,N~3~-diethyl-1-methyl-1H-pyrazole-3,5-dicarboxamide](/img/structure/B4685137.png)
![N-[4-(benzyloxy)phenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4685141.png)